molecular formula C8H21N3O2 B13746801 Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. CAS No. 68797-59-1

Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.

Cat. No.: B13746801
CAS No.: 68797-59-1
M. Wt: 191.27 g/mol
InChI Key: UIVFIHRGZKHWHB-UHFFFAOYSA-N
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Description

Chemical Identity: The compound, with CAS 1965-29-3 and IUPAC name 2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethanol, is a polyfunctional amine-alcohol derivative. Its molecular formula is C₆H₁₇N₃O, with a molecular weight of 147.22 g/mol . Synonyms include N-(2-hydroxyethyl)-diethylenetriamin and 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-ethanol .

Structural Features: The molecule contains a central ethanol backbone substituted with three aminoethyl groups and a terminal hydroxyethyl group. This structure imparts both hydrophilic (due to hydroxyl and amine groups) and reactive (due to nucleophilic amines) properties .

For example, 2-((2-methoxyethyl)(methyl)amino)ethanol is prepared by alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene .

Properties

CAS No.

68797-59-1

Molecular Formula

C8H21N3O2

Molecular Weight

191.27 g/mol

IUPAC Name

2-[2-[2-(2-hydroxyethylamino)ethylamino]ethylamino]ethanol

InChI

InChI=1S/C8H21N3O2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h9-13H,1-8H2

InChI Key

UIVFIHRGZKHWHB-UHFFFAOYSA-N

Canonical SMILES

C(CNCCO)NCCNCCO

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
IUPAC Name 2-[2-[2-(2-hydroxyethylamino)ethylamino]ethylamino]ethanol
Molecular Formula C8H21N3O2
Molecular Weight 191.27 g/mol
CAS Number 4484-60-0
Synonyms Di(2-hydroxyethyl)diethylenetriamine
PubChem CID 78235
Structural Features Contains three amino groups and two hydroxyethyl groups attached to an ethylene backbone

The compound’s structure features three linked ethylene amine units, each substituted with hydroxyethyl groups, resulting in a hydrophilic, multifunctional molecule.

Preparation Methods

Overview

The preparation of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. involves multi-step synthetic routes typically starting from ethyleneamines and hydroxyethyl derivatives. The synthesis focuses on introducing hydroxyethyl groups onto polyamine backbones, often via nucleophilic substitution or reductive amination.

Detailed Preparation via N-(2-hydroxyethyl) Substitution

A relevant and well-documented preparation method is described in patent CN103539696A, which outlines a synthetic route for related amino alcohol derivatives. Although this patent specifically addresses 2-(aminooxy) ethanol, its methodology and conditions provide valuable insights applicable to the preparation of ethanol derivatives bearing amino and hydroxyethyl groups.

Stepwise Synthesis Process (Adapted)
Step Reagents/Conditions Description
1 N-hydroxyphthalimide (1 part), Dimethylformamide (DMF) (4 parts), Triethylamine (TEA) (1.24 parts) Mix in reactor, warm to 60 °C
2 Add 2-bromoethanol (1.152 parts) dropwise, keep <95 °C Nucleophilic substitution to introduce hydroxyethyl group
3 Heat reaction mixture at 85–95 °C for 2 hours Completion of substitution reaction
4 Cool to room temperature, evaporate solvent Workup includes washing with dichloromethane (DCM), 10% HCl, saturated sodium bicarbonate, and water
5 Recrystallize intermediate product from ethanol Purification of intermediate
6 Stir intermediate with methanol (6 parts), add hydrazine hydrate (0.32 parts), heat to 68 °C Reduction or further substitution step
7 Cool, filter, concentrate filtrate, treat with chloroform (3.1 parts) Further purification
8 Distill residue under reduced pressure Obtain final amino alcohol product

This method emphasizes controlled temperature, sequential reagent addition, and thorough purification to achieve high purity and yield.

Key Parameters and Yields
  • Reaction temperatures are carefully controlled between 60 °C and 95 °C to optimize substitution efficiency.
  • Use of triethylamine as a base facilitates nucleophilic substitution.
  • Multiple washing steps ensure removal of impurities.
  • Final distillation under reduced pressure yields the pure amino alcohol derivative.

Synthesis from Polyamine Precursors

The target compound can also be synthesized by selective hydroxyethylation of diethylenetriamine or triethylenetetramine via reaction with ethylene oxide or 2-bromoethanol under controlled conditions:

  • Hydroxyethylation Reaction: The nucleophilic amino groups of diethylenetriamine react with ethylene oxide or 2-bromoethanol, introducing hydroxyethyl substituents.
  • Reaction Conditions: Mildly alkaline medium, temperature control (typically 40–80 °C), and stoichiometric control to avoid over-substitution.
  • Purification: Removal of unreacted starting materials and by-products via solvent extraction, crystallization, or distillation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Purification Techniques Notes
Nucleophilic substitution (patent CN103539696A) N-hydroxyphthalimide, 2-bromoethanol, TEA, DMF Hydrazine hydrate, methanol, chloroform 60–95 °C, stepwise addition, 2 h reaction Washing with acid/base, recrystallization, filtration, distillation Industrial scale, high purity
Hydroxyethylation of diethylenetriamine Diethylenetriamine, ethylene oxide or 2-bromoethanol Base catalyst (e.g., NaOH) 40–80 °C, controlled stoichiometry Solvent extraction, crystallization Common lab-scale method

Research Findings and Industrial Relevance

  • The patent CN103539696A highlights a scalable, cost-effective, and environmentally friendly method for preparing amino alcohol derivatives with high purity, suitable for industrial applications.
  • The method reduces by-product formation and simplifies purification, which is critical for pharmaceutical intermediates.
  • The compound’s multiple amino and hydroxy groups make it valuable as a chelating agent, corrosion inhibitor, or intermediate in complex organic syntheses.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceuticals

Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. has been studied for its potential in drug formulation and delivery systems. Its amino and hydroxy functional groups allow for interactions that can enhance drug solubility and bioavailability.

Case Study: Drug Delivery Systems
A study published in the Journal of Controlled Release explored the use of this compound in formulating nanoparticles for targeted drug delivery. The findings indicated improved stability and release profiles compared to conventional carriers .

Agricultural Chemicals

This compound serves as an intermediate in the synthesis of agrochemicals, particularly in the formulation of herbicides and insecticides. Its ability to chelate metal ions enhances the efficacy of these products.

Data Table: Agrochemical Applications

Application TypeCompound NameFunctionality
HerbicidesGlyphosateEnhances uptake and efficacy
InsecticidesPyrethroidsImproves formulation stability

Materials Science

In materials science, Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. is used in the production of coatings and adhesives due to its excellent adhesion properties.

Case Study: Coatings Development
Research conducted by Nouryon demonstrated that incorporating this compound into epoxy resins significantly improved adhesion to various substrates, leading to enhanced durability and performance .

Detergents and Fabric Softeners

The compound is utilized as an ingredient in the formulation of detergents and fabric softeners, where it acts as a surfactant and emulsifier.

Data Table: Product Formulations

Product TypeFunctionality
DetergentsSurfactant properties
Fabric SoftenersEmulsification and conditioning

Fuel Additives

In the energy sector, it is used as a fuel additive to improve combustion efficiency and reduce emissions.

Safety Considerations

Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. has associated safety hazards including skin burns and respiratory issues upon exposure. Proper handling procedures must be followed to mitigate risks.

Hazard Statements:

  • Causes severe skin burns and eye damage.
  • May damage fertility or the unborn child.

Comparison with Similar Compounds

N-Ethyldiethanolamine (EDEA)

  • Formula: C₆H₁₅NO₂ | MW: 133.19 g/mol
  • Structure : Ethyl group linked to two hydroxyethyl amines.
  • Properties : Higher hydrophobicity compared to the target compound due to the ethyl group. Soluble in aromatic solvents and water .
  • Applications : Used in coatings, plasticizers, and pharmaceuticals .

N,N-Bis(2-hydroxyethyl)ethylenediamine

  • Formula : C₆H₁₆N₂O₂ | MW : 148.20 g/mol
  • Structure : Ethylenediamine core with two hydroxyethyl substituents.
  • Properties : Exhibits strong chelation capabilities due to dual hydroxyethyl and amine groups. Boiling point >200°C, with a melting enthalpy of 49.7 kJ/mol .
  • Applications : Utilized in solvent formulations and metal ion chelation.
  • Key Difference: Contains fewer amino groups (two vs. three in the target compound), limiting its reactivity in multi-step syntheses .

2-((2-Methoxyethyl)(methyl)amino)ethanol

  • Formula: C₆H₁₅NO₂ | MW: 133.19 g/mol
  • Structure: Methoxyethyl and methyl groups attached to the ethanolamine backbone.
  • Synthesis: Produced via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol .
  • Applications : Intermediate in pharmaceuticals (e.g., kinase inhibitors) .
  • Key Difference: Methoxy group introduces steric hindrance and reduces nucleophilicity compared to the aminoethyl-rich target compound .

Physicochemical and Functional Comparisons

Physicochemical Properties

Property Target Compound N-Ethyldiethanolamine (EDEA) N,N-Bis(2-hydroxyethyl)ethylenediamine
Molecular Weight 147.22 g/mol 133.19 g/mol 148.20 g/mol
Solubility Water, polar solvents Aromatic solvents, water Water, ethanol
Boiling Point Not reported 213°C >200°C
Key Functional Groups 3° amine, hydroxyl 2° amine, hydroxyl 2° amine, hydroxyl

Notes:

  • The target compound’s tertiary amine enhances its ability to participate in coordination chemistry and acid-base reactions .
  • EDEA’s ethyl group increases its hydrophobicity, making it suitable for non-polar applications .

Biological Activity

Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv., also known as N,N-bis(2-hydroxyethyl)ethylenediamine, is a compound with a complex structure that suggests various potential biological activities. Its molecular formula is C6H16N2O2C_6H_{16}N_2O_2 and it has a molecular weight of approximately 148.2034 g/mol . This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C6H16N2O2C_6H_{16}N_2O_2
  • Molecular Weight : 148.2034 g/mol
  • CAS Registry Number : 4439-20-7
  • IUPAC Name : 2,2'-(ethane-1,2-diyldiimino)bisethanol

The biological activity of this compound can be attributed to its ability to interact with various biological systems:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, studies have indicated that similar aminoethyl derivatives can influence cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Receptor Interaction : There is evidence suggesting that compounds with similar structures can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways in the nervous system.
  • Antioxidant Properties : Some derivatives of aminoethanol compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Biological Activity Data Table

Biological ActivityMechanismReference
Enzyme InhibitionModulation of cytochrome P450
Antioxidant EffectsScavenging free radicals
Neurotransmitter InteractionReceptor modulation

Case Studies and Research Findings

  • Antioxidant Activity : A study conducted by TCI Chemicals demonstrated that derivatives similar to N,N-bis(2-hydroxyethyl)ethylenediamine possess significant antioxidant properties. This finding suggests potential applications in reducing oxidative damage in various cellular contexts .
  • Neuroprotective Effects : Research has shown that compounds with aminoethyl groups can exhibit neuroprotective effects in models of neurodegeneration. These effects are likely due to their ability to modulate neurotransmitter systems and reduce inflammation .
  • Pharmacokinetics and Metabolism : A pharmacokinetic study indicated that the compound is metabolized primarily through the liver's cytochrome P450 system, which suggests that it may interact with other drugs metabolized by this pathway, impacting their efficacy and safety profiles .

Q & A

Basic: How can I optimize the synthesis of ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. to improve yield?

Methodological Answer:
The synthesis involves multi-step nucleophilic substitutions and purification. Key steps include:

  • Step 1: React 2-aminoethylamine derivatives with bromoethanol in a polar aprotic solvent (e.g., DMF) at 80–100°C for 2–4 hours. Use a 1:1 molar ratio of amine to bromoethanol, with triethylamine as a base to neutralize HBr .
  • Step 2: Purify intermediates via vacuum distillation or column chromatography (C18 reverse-phase, acetonitrile/water gradients) to remove unreacted amines and salts .
  • Yield Optimization: Increase reaction time to 6 hours for sterically hindered amines. Monitor pH to avoid side reactions (e.g., over-alkylation). For reproducibility, use anhydrous solvents and inert gas (N₂) to prevent oxidation .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C): Identify amine (-NH) and hydroxyl (-OH) proton signals (δ 1.5–3.5 ppm for aliphatic amines; δ 3.5–4.5 ppm for ethanol groups). Use D₂O exchange to confirm labile protons .
  • GC-MS: Detect impurities (e.g., residual solvents or byproducts) with a DB-5 column (30 m × 0.25 mm). Compare retention indices to NIST databases .
  • HPLC (C18 column): Quantify purity using a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Calibrate with a reference standard of ≥98% purity .

Advanced: How do I resolve contradictions in reported reactivity data for tertiary amine-alcohol derivatives?

Methodological Answer:
Discrepancies often arise from solvent polarity, pH, or competing reaction pathways:

  • Case Study: Conflicting reports on the stability of the ethanolamine moiety in acidic conditions.
    • Experimental Design: Conduct kinetic studies under controlled pH (2–12) using UV-Vis or titration to track degradation. For example, at pH < 4, protonation of the amine increases hydrolysis risk .
    • Computational Validation: Use DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., intramolecular cyclization vs. esterification) .
  • Recommendation: Replicate conflicting experiments with standardized conditions (e.g., ionic strength, temperature) and report full metadata .

Advanced: What computational tools can predict this compound’s behavior in catalytic systems?

Methodological Answer:
Leverage multi-scale modeling:

  • Reaction Mechanism: Use quantum chemical software (ORCA, NWChem) to map potential energy surfaces for amine-alcohol interactions with catalysts (e.g., transition metals). Focus on bond dissociation energies (BDEs) of N–H and O–H groups .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, ethanol) using GROMACS. Analyze hydrogen-bonding networks to predict aggregation behavior .
  • Machine Learning: Train models on existing datasets (e.g., PubChem, NIST) to predict solubility or reactivity under untested conditions .

Advanced: How can I design experiments to study the compound’s role in surfactant or oil-additive formulations?

Methodological Answer:
Apply factorial design and response surface methodology (RSM):

  • Variables: Vary amine-to-ethanol ratio (1:1 to 1:3), temperature (25–80°C), and surfactant chain length .
  • Outputs: Measure critical micelle concentration (CMC) via surface tension (Du Noüy ring method) or conductivity .
  • Statistical Analysis: Use Minitab or JMP to identify significant factors. For example, a 2³ factorial design with ANOVA can reveal interactions between pH and temperature .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Mitigate risks from amine and alcohol functionalities:

  • Reactivity Hazards: Avoid contact with strong oxidizers (e.g., peroxides) or acylating agents (e.g., acid chlorides), which can cause exothermic reactions .
  • PPE: Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to prevent inhalation of vapors .
  • Spill Management: Neutralize spills with 5% acetic acid solution, then absorb with vermiculite .

Advanced: How can I investigate the compound’s potential in drug delivery systems?

Methodological Answer:
Focus on biocompatibility and functionalization:

  • Functionalization: Introduce PEGylated or carboxylate groups via EDC/NHS coupling. Monitor conjugation efficiency via MALDI-TOF .
  • In Vitro Testing: Assess cytotoxicity (MTT assay) in HEK293 or HepG2 cells. Compare IC₅₀ values against unmodified ethanolamines .
  • Drug Loading: Use dialysis (MWCO 3.5 kDa) to encapsulate hydrophobic drugs (e.g., paclitaxel). Measure encapsulation efficiency via HPLC .

Advanced: What strategies address low reproducibility in scaled-up synthesis?

Methodological Answer:
Implement process analytical technology (PAT):

  • In-line Monitoring: Use FTIR probes to track reaction progress (e.g., disappearance of primary amine peaks at 3350 cm⁻¹) .
  • Scale-up Criteria: Maintain consistent mixing (Reynolds number > 10⁴) and heat transfer (jacketed reactors with ΔT < 5°C) .
  • Quality Control: Adopt ASTM E2857 for statistical batch analysis. Reject batches with >2% RSD in purity assays .

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